
Sephin1
描述
Sephin1 is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of guanabenz and functions primarily by inhibiting the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This inhibition prolongs the integrated stress response, an adaptive mechanism that protects cells from various stresses, including the accumulation of misfolded proteins .
准备方法
Synthetic Routes and Reaction Conditions: Sephin1 is synthesized through a series of chemical reactions starting from guanabenz. The synthesis involves the modification of guanabenz to enhance its selectivity and reduce its adverse effects on the alpha-2-adrenergic system. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Sephin1 primarily undergoes reactions related to its role as an inhibitor of eIF2α dephosphorylation. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include guanabenz and various solvents and catalysts used in the modification process. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is then used in various therapeutic applications. There are no significant by-products reported in the literature .
科学研究应用
Applications in Multiple Sclerosis
Neuroprotection in Experimental Autoimmune Encephalomyelitis (EAE)
Sephin1 has demonstrated significant protective effects in mouse models of multiple sclerosis, specifically in EAE, which mimics the disease's pathology. Studies indicate that:
- Delayed Disease Onset : this compound treatment significantly delays the onset of clinical symptoms in EAE mice, correlating with reduced oligodendrocyte and axon loss .
- Reduction of Inflammation : The treatment leads to diminished presence of inflammatory CD3+ T cells and reduced cytokine production within the central nervous system (CNS) without affecting peripheral immune responses .
- Enhanced Oligodendrocyte Viability : this compound preserves oligodendrocyte function and promotes myelin integrity, which is crucial for maintaining neuronal health .
Table 1: Effects of this compound on EAE Mouse Models
Parameter | Control (Vehicle) | This compound Treatment | Significance |
---|---|---|---|
Disease Onset | Early | Delayed | p < 0.0001 |
Inflammatory T Cells | High | Low | p < 0.01 |
Oligodendrocyte Loss | Significant | Reduced | p < 0.001 |
Cytokine Levels | Elevated | Decreased | p < 0.01 |
Applications in Amyotrophic Lateral Sclerosis
Recent studies have indicated that this compound may also be beneficial in models of amyotrophic lateral sclerosis (ALS). The compound helps counteract the effects of protein aggregation associated with ALS by promoting proper protein folding and reducing endoplasmic reticulum stress:
- Motor Neuron Protection : In ALS mouse models, this compound treatment resulted in a notable increase in motor neuron survival compared to untreated controls .
- Reduction of Misfolded Proteins : The compound effectively decreased levels of insoluble misfolded proteins, suggesting its potential as a therapeutic agent for protein misfolding disorders .
Future Directions and Clinical Implications
The promising results from preclinical studies have led to considerations for clinical trials. For instance, ongoing research aims to evaluate the efficacy of this compound combined with existing therapies like interferon beta-1a for enhanced clinical outcomes in multiple sclerosis patients . Furthermore, investigations into its use for other neurodegenerative diseases are warranted.
作用机制
Sephin1 is often compared to guanabenz, its parent compound. While both compounds inhibit eIF2α dephosphorylation, this compound is more selective and does not have the adverse effects on the alpha-2-adrenergic system that guanabenz does . Other similar compounds include salubrinal and GSK2606414, which also modulate the integrated stress response but through different mechanisms .
相似化合物的比较
- Guanabenz
- Salubrinal
- GSK2606414
Sephin1’s unique selectivity and reduced side effects make it a promising candidate for therapeutic applications in various diseases involving cellular stress and protein misfolding.
生物活性
Sephin1, a small molecule derived from guanabenz, has garnered attention for its potential therapeutic applications in various biological contexts, particularly in antiviral activity and neuroprotection. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, efficacy, and potential clinical implications.
This compound primarily functions as a selective inhibitor of the protein phosphatase 1—GADD34 (PPP1R15A) complex, which is responsible for dephosphorylating the translation initiation factor eIF2α. By inhibiting this complex, this compound prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response (ISR). This mechanism is crucial for cellular protection against stressors such as viral infections and neurodegenerative conditions.
Antiviral Activity
Recent studies have demonstrated this compound's antiviral properties against several viruses, including:
- Human Respiratory Syncytial Virus (hRSV)
- Measles Virus
- Human Adenovirus 5
- Human Cytomegalovirus
- Rabbit Myxoma Virus
In contrast, this compound showed no activity against influenza virus or Japanese encephalitis virus. A key study reported that treatment with this compound resulted in a 30-fold inhibition of hRSV replication at a concentration of 50 μM without significantly affecting cellular viability (above 80%) in HEp-2 cells .
Table 1: Antiviral Efficacy of this compound
Virus Type | Inhibition Observed | Concentration (μM) | Cellular Viability (%) |
---|---|---|---|
Human Respiratory Syncytial Virus | 30-fold | 50 | >80 |
Measles Virus | Significant | Not specified | Not specified |
Human Adenovirus 5 | Significant | Not specified | Not specified |
Influenza Virus | None | N/A | N/A |
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, particularly in models of multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS). In MS models, this compound treatment resulted in:
- Protection of oligodendrocytes and myelin
- Delayed disease onset and reduced CNS inflammation
- Decreased presence of inflammatory CD3+ T cells and cytokine production
In combination with interferon beta-1a (IFN-b), this compound demonstrated enhanced therapeutic effects compared to either treatment alone .
Case Study: Multiple Sclerosis
A study conducted on chronic experimental autoimmune encephalomyelitis (EAE) mice indicated that this compound significantly delayed disease progression. The treatment correlated with a prolonged ISR and reduced axonal loss, suggesting its potential as a safe therapeutic option for MS patients .
Excitotoxicity Protection
This compound also provides neuroprotection against excitotoxicity induced by NMDA receptors. Research indicates that even low micromolar concentrations of this compound can mitigate NMDA-triggered cytotoxicity by reducing calpain activity without adversely affecting the α2-adrenergic system. For instance, at concentrations of 1 µM to 50 µM, this compound improved neuronal viability significantly during excitotoxic challenges .
Table 2: Effects of this compound on Neuronal Viability
Concentration (μM) | Neuronal Viability (%) |
---|---|
1 | 68.4 ± 3 |
5 | 78.9 ± 4 |
50 | 100.9 ± 3.6 |
属性
CAS 编号 |
951441-04-6 |
---|---|
分子式 |
C8H9ClN4 |
分子量 |
196.64 g/mol |
IUPAC 名称 |
2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5- |
InChI 键 |
PDWJALXSRRSUHR-XGICHPGQSA-N |
SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl |
外观 |
Solid powder |
Key on ui other cas no. |
13098-73-2 |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Sephin1; Sephin-1; Sephin 1, icerguastatum; icerguastat |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。